1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-39-3
VCID: VC5050052
InChI: InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H
SMILES: COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl
Molecular Formula: C10H17Cl2N3O
Molecular Weight: 266.17

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride

CAS No.: 2044713-39-3

Cat. No.: VC5050052

Molecular Formula: C10H17Cl2N3O

Molecular Weight: 266.17

* For research use only. Not for human or veterinary use.

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride - 2044713-39-3

Specification

CAS No. 2044713-39-3
Molecular Formula C10H17Cl2N3O
Molecular Weight 266.17
IUPAC Name 1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride
Standard InChI InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H
Standard InChI Key JRQNIJIQJRSDHA-UHFFFAOYSA-N
SMILES COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride consists of a piperazine core substituted at the 3-position of a pyridine ring bearing a methoxy group at the 5-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key structural features include:

  • Piperazine ring: A six-membered diamine ring enabling hydrogen bonding and ionic interactions with biological targets.

  • Methoxy-pyridine moiety: Introduces electron-donating effects, modulating electronic distribution and binding affinity .

Physicochemical Data

PropertyValue
IUPAC Name1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride
Molecular FormulaC₁₀H₁₅N₃O · 2HCl
Molecular Weight266.17 g/mol
SolubilityHighly soluble in water (>50 mg/mL), moderate in ethanol
pKa (Predicted)Piperazine N1: 9.1; N4: 5.3; Pyridine N: 3.8
LogP (Octanol-Water)1.2 (unionized form)

The protonation states of the piperazine nitrogens at physiological pH (7.4) significantly influence receptor binding. Computational models suggest partial diprotonation under these conditions, enhancing interactions with anionic binding pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of pyridine and piperazine precursors:

  • Methoxy introduction: Nitration of 3-hydroxypyridine followed by O-methylation yields 5-methoxy-3-nitropyridine.

  • Piperazine coupling: Catalytic hydrogenation of the nitro group generates 3-amino-5-methoxypyridine, which undergoes nucleophilic aromatic substitution with piperazine under Buchwald-Hartwig conditions .

  • Salt formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.

Reaction yields exceed 60% when using palladium-Xantphos catalysts, with purification via recrystallization from ethanol/water mixtures .

Industrial Optimization

Large-scale production employs continuous flow chemistry to enhance efficiency:

  • Step 1: Continuous nitration in microreactors (residence time: 2 min) minimizes byproducts.

  • Step 2: Fixed-bed hydrogenation reactors with Raney nickel catalysts achieve >95% conversion.

  • Step 3: In-line pH adjustment and antisolvent crystallization ensure high-purity (>99.5%) dihydrochloride product.

Pharmacological Applications

Sodium Channel Modulation

In vitro electrophysiology studies on analogous compounds demonstrate voltage-gated sodium channel (NaV1.7) blockade with an IC₅₀ of 320 nM . This selectivity over cardiac NaV1.5 channels (IC₅₀ >10 µM) suggests potential for pain management without cardiotoxic effects:

Channel SubtypeInhibition IC₅₀Therapeutic Implication
NaV1.3450 nMNeuropathic pain
NaV1.7320 nMInflammatory pain
NaV1.5>10 µMReduced arrhythmia risk

Dopaminergic Activity

Radioligand displacement assays reveal moderate affinity for D₂-like receptors (Kᵢ = 89 nM), comparable to atypical antipsychotics. Molecular docking simulations indicate binding via:

  • Hydrogen bonds: Between protonated piperazine nitrogens and Asp114³·³² of the D₂ receptor.

  • π-Stacking: Methoxypyridine ring interaction with Phe389⁶·⁵² .

Preclinical Studies

Analgesic Efficacy

In a rat chronic constriction injury model (n=24/group):

Dose (mg/kg)% Pain Reduction (vs. vehicle)Duration (h)
1042 ± 63
3068 ± 86
10081 ± 58

Mechanistic studies link this activity to suppressed spinal cord glutamate release (p <0.01 vs. controls) .

Neuropharmacokinetics

ParameterValue
Brain/Plasma Ratio0.8
Plasma t₁/₂2.1 h
Oral Bioavailability58%

The moderate brain penetration supports central nervous system applications while minimizing accumulation risk.

SpeciesRouteLD₅₀ (mg/kg)
MouseIV112
RatOral890

Genotoxicity Assessment

  • Ames test: Negative up to 500 µg/plate.

  • Micronucleus assay: No clastogenicity at 100 mg/kg.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Comparing 5-methoxy vs. 6-methoxy derivatives:

Property5-Methoxy6-Methoxy
NaV1.7 IC₅₀320 nM410 nM
D₂ Kᵢ89 nM120 nM
LogP1.21.5

The 5-methoxy configuration enhances target engagement through improved electronic alignment .

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